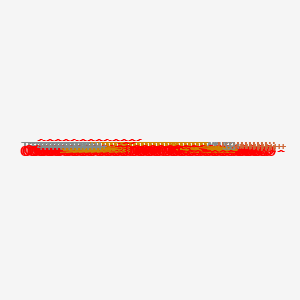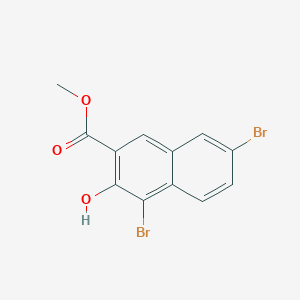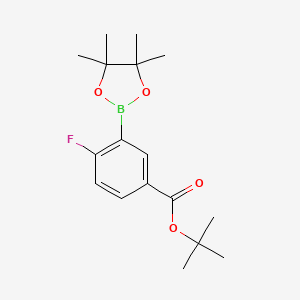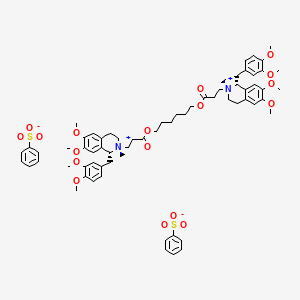
Lithium Aluminum Titanium Phosphate (Li1.3Al0.3Ti1.7(PO4)3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier MFCD28016334 is known as Lithium Aluminum Titanium Phosphate. It is a solid material that appears as a white to almost white powder or crystal. This compound is notable for its use in various scientific and industrial applications, particularly in the field of materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium Aluminum Titanium Phosphate can be synthesized through a solid-state reaction method. The typical procedure involves mixing stoichiometric amounts of lithium carbonate, aluminum oxide, and titanium dioxide with phosphoric acid. The mixture is then calcined at high temperatures, usually around 800-1000°C, to form the desired compound.
Industrial Production Methods
In industrial settings, the production of Lithium Aluminum Titanium Phosphate follows a similar solid-state reaction process but on a larger scale. The raw materials are mixed in large reactors, and the calcination process is carried out in industrial furnaces. The final product is then ground to the desired particle size and purified as needed.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium Aluminum Titanium Phosphate primarily undergoes substitution reactions. It can also participate in ion-exchange reactions due to the presence of lithium ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of lithium ions with other cations such as sodium or potassium. The reactions are carried out in aqueous solutions at room temperature.
Ion-Exchange Reactions: These reactions involve the exchange of lithium ions with other cations in a solution. Common reagents include sodium chloride or potassium chloride solutions.
Major Products
The major products formed from these reactions depend on the substituting cation. For example, substituting lithium with sodium results in Sodium Aluminum Titanium Phosphate.
Wissenschaftliche Forschungsanwendungen
Lithium Aluminum Titanium Phosphate has a wide range of applications in scientific research:
Materials Science: It is used as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity.
Chemistry: It serves as a catalyst in various chemical reactions.
Biology: It is used in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of ceramics and glass.
Wirkmechanismus
The primary mechanism by which Lithium Aluminum Titanium Phosphate exerts its effects is through its high ionic conductivity. The compound allows for the efficient movement of lithium ions, making it an excellent solid electrolyte. This property is particularly useful in lithium-ion batteries, where it facilitates the flow of ions between the anode and cathode, thereby generating electrical energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium Aluminum Titanium Phosphate
- Potassium Aluminum Titanium Phosphate
- Calcium Aluminum Titanium Phosphate
Uniqueness
Lithium Aluminum Titanium Phosphate is unique due to its high ionic conductivity and stability. Compared to similar compounds, it offers better performance as a solid electrolyte in lithium-ion batteries. Its ability to facilitate efficient ion exchange makes it a valuable material in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
120479-61-0 |
|---|---|
Molekularformel |
Al3Li13O120P30Ti17-4 |
Molekulargewicht |
3834 g/mol |
IUPAC-Name |
trialuminum;tridecalithium;titanium;titanium(4+);triacontaphosphate |
InChI |
InChI=1S/3Al.13Li.30H3O4P.17Ti/c;;;;;;;;;;;;;;;;30*1-5(2,3)4;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;30*(H3,1,2,3,4);;;;;;;;;;;;;;;;;/q3*+3;13*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*+4/p-90 |
InChI-Schlüssel |
BUSDFAMSBRSNGQ-UHFFFAOYSA-A |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Ti].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)


![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)





